REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[C:10]([CH3:12])[C:9]([O:13]CC2C=CC=CC=2)=[CH:8][C:7]=1[CH3:21])[CH2:2][CH2:3][CH3:4].[H][H]>CO.[Pd]>[CH2:1]([O:5][C:6]1[C:7]([CH3:21])=[CH:8][C:9]([OH:13])=[C:10]([CH3:12])[CH:11]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
1
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
butoxy-2,5-dimethyl-4-(phenylmethoxy)benzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)OC1=C(C=C(C(=C1)C)OCC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is removed
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC1=CC(=C(C=C1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |